Home > Products > Screening Compounds P1842 > Nintedanib esylate
Nintedanib esylate -

Nintedanib esylate

Catalog Number: EVT-277146
CAS Number:
Molecular Formula: C33H39N5O7S
Molecular Weight: 649.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nintedanib esylate is an organosulfonate salt resulting from combining Nintedanib with ethanesulfonic acid. [] It is classified as a kinase inhibitor. [] In scientific research, Nintedanib esylate is primarily studied for its anti-angiogenic and anti-fibrotic properties. [, ]

Nintedanib

  • Relevance: Nintedanib is the free base form of Nintedanib Esylate. Nintedanib Esylate is the ethanesulfonate salt form of Nintedanib, which improves its water solubility and facilitates its formulation into pharmaceutical dosage forms.

(Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate

  • Relevance: This compound is structurally related to Nintedanib Esylate and serves as a key building block in its synthesis.

N-(4-aminophenyl)-2-chloro-N-methylacetamide

  • Relevance: This compound shares structural features with Nintedanib Esylate and is an essential precursor in its chemical synthesis.

Nintedanib Esylate Hemihydrate

  • Relevance: This hydrate form of Nintedanib Esylate has been investigated for its solubility and thermodynamic properties, providing insights into the drug's behavior in different solvent systems.

Impurities of Nintedanib Esylate

  • Relevance: A study was conducted to develop a stability-indicating analytical method to separate and quantify these impurities in drug formulations. This is crucial for ensuring the quality and safety of Nintedanib Esylate drug products.

Degradation Products of Nintedanib Esylate

  • Relevance: A stability-indicating HPTLC method was developed and validated to identify and characterize these degradation products. Understanding the degradation pathways of Nintedanib Esylate is essential for developing stable formulations and determining appropriate storage conditions.

p-Nitrophenol

  • Relevance: While not structurally related to Nintedanib Esylate, p-Nitrophenol was used as an internal standard in an RP-HPLC method developed to quantify Nintedanib Esylate in human plasma.
Source and Classification

Nintedanib esylate is classified as a tyrosine kinase inhibitor, specifically a triple angiokinase inhibitor. It targets vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors. The compound is synthesized from nintedanib through a reaction with ethanesulfonic acid, resulting in its salt form, which enhances solubility and bioavailability compared to its base form .

Synthesis Analysis

The synthesis of nintedanib esylate involves several critical steps:

  1. Preparation of Nintedanib: Nintedanib is synthesized through a series of reactions involving key intermediates. The synthesis typically includes:
    • Condensation reactions under alkaline conditions.
    • Use of acetic anhydride as a solvent at temperatures ranging from 110°C to 130°C .
    • The formation of the oxindole core followed by the introduction of the piperazine moiety .
  2. Formation of Nintedanib Esylate: The final step involves reacting nintedanib with ethanesulfonic acid in a solvent system to yield nintedanib esylate. This process aims for high purity levels (≥99%) and minimizes impurities through careful control of reaction conditions .
Molecular Structure Analysis

Nintedanib esylate has a complex molecular structure characterized by its indole core and various functional groups:

  • Molecular Formula: C22_{22}H24_{24}N4_{4}O4_{4}S
  • Structural Features:
    • The core consists of an indole ring fused with a carbonyl group.
    • Presence of piperazine and phenyl groups enhances its biological activity.
    • The compound exists predominantly as the Z-isomer due to the double bond at C-3 of the indole moiety .

Spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of nintedanib esylate .

Chemical Reactions Analysis

Nintedanib esylate undergoes several chemical reactions during its synthesis and application:

  1. Condensation Reactions: Key to forming the indole structure from simpler precursors.
  2. Salt Formation: Reaction with ethanesulfonic acid leads to the formation of the more soluble salt form, enhancing pharmacokinetic properties.
  3. Hydrolysis: In physiological conditions, nintedanib esylate can undergo hydrolysis, affecting its stability and activity.
Mechanism of Action

Nintedanib esylate acts primarily by inhibiting tyrosine kinase pathways involved in cellular proliferation and angiogenesis:

  • Inhibition Targets: It inhibits vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors.
  • Biological Effects: This inhibition results in decreased fibroblast proliferation and reduced collagen deposition in lung tissues, thereby mitigating fibrosis progression in diseases like idiopathic pulmonary fibrosis .
Physical and Chemical Properties Analysis

The physical properties of nintedanib esylate are crucial for its formulation and efficacy:

  • Appearance: Bright yellow powder.
  • Solubility: Soluble in water; solubility increases at lower pH levels but decreases at higher pH levels due to the non-protonated free base form.
  • Stability: Sensitive to extreme oxidative conditions and high temperatures; stable under controlled storage conditions .
Applications

Nintedanib esylate is primarily used in clinical settings for:

  • Treatment of Idiopathic Pulmonary Fibrosis: Approved for use based on its efficacy in slowing disease progression.
  • Research Applications: Investigated for potential use in other fibrotic diseases such as silicosis due to its ability to inhibit key signaling pathways associated with fibrosis development .
Molecular Mechanisms of Action and Target Engagement

Tyrosine Kinase Inhibition Profiles of Nintedanib Esylate

Nintedanib esylate is a triple angiokinase inhibitor that simultaneously targets vascular endothelial growth factor receptors (VEGFR 1–3), fibroblast growth factor receptors (FGFR 1–3), and platelet-derived growth factor receptors (PDGFR α/β). This multi-targeted approach disrupts overlapping pathways critical in fibrotic and tumor angiogenesis [1] [3]. The compound exhibits nanomolar potency against these kinases, with biochemical assays revealing the following half-maximal inhibitory concentrations (IC₅₀):

Table 1: Kinase Inhibition Profile of Nintedanib Esylate

Kinase TargetIC₅₀ (nM)Biological Role
VEGFR134Angiogenesis, vascular permeability
VEGFR221Endothelial cell proliferation
VEGFR313Lymphangiogenesis
PDGFRα41Fibroblast proliferation
PDGFRβ58Pericyte recruitment
FGFR169–300Tissue repair, fibroblast activation
FGFR3108–300Matrix remodeling
FLT-326Hematopoietic cell regulation
Src811Intracellular signaling relay

Data sources: [1] [3] [6]

Nintedanib also inhibits non-receptor tyrosine kinases like Lck (IC₅₀: 22 nM) and Lyn (IC₅₀: 195 nM), broadening its cellular impact beyond classical angiokinase targets [1] [6]. The drug’s efficacy in idiopathic pulmonary fibrosis (IPF) and cancer stems from this comprehensive kinase blockade, which collectively restricts pathologic cell proliferation and matrix deposition.

Structural Basis of ATP-Competitive Binding to VEGFR, FGFR, and PDGFR Kinase Domains

Nintedanib esylate (chemical formula: C₃₁H₃₃N₅O₄ · C₂H₆O₃S) binds the ATP-binding pocket of tyrosine kinases through competitive inhibition. Its indolinone-derived core structure forms hydrogen bonds with kinase hinge regions, while hydrophobic substituents occupy specificity pockets [1] [6]. Key structural features enabling high-affinity binding include:

  • Z-configuration double bond at the C-3 position of the indolinone moiety, enabling optimal orientation within the catalytic cleft [3]
  • Methylpiperazinyl acetyl group that extends into hydrophobic regions adjacent to the ATP site in FGFR and PDGFR
  • Carboxymethyl group forming salt bridges with conserved lysine residues in VEGFR2 (K868) [6]

Crystallographic studies confirm that nintedanib adopts a U-shaped conformation when bound to VEGFR2, with the methylpiperazine group positioned near the gatekeeper residue (V916). This binding mode stabilizes the kinase in an inactive state, preventing autophosphorylation and downstream signal transduction [1] [3]. The compound’s selectivity for VEGFR2/3, FGFR1, and PDGFRα over unrelated kinases stems from steric complementarity with these targets’ catalytic domains.

Role of Non-Receptor Tyrosine Kinases (FLT-3, Src-Family) in Antifibrotic Activity

Beyond its primary angiokinase targets, nintedanib inhibits Fms-like tyrosine kinase 3 (FLT-3) (IC₅₀: 17–26 nM) and Src-family kinases (Lck, Lyn, Src), contributing to its antifibrotic effects through distinct mechanisms:

  • FLT-3 inhibition disrupts dendritic cell maturation and macrophage activation, reducing pro-fibrotic cytokine production (e.g., IL-13, TGF-β) in the lung microenvironment [1] [6].
  • Src kinase blockade (IC₅₀: 22 nM for Lck) directly attenuates fibroblast-to-myofibroblast transformation by suppressing Smad2/3 phosphorylation downstream of TGF-β receptors [1] [3]. Experimental models demonstrate that Src inhibition alone partially reverses established fibrosis, explaining nintedanib’s efficacy in progressive fibrosing ILDs [1] [7].
  • Lyn kinase inhibition modulates B-cell receptor signaling, potentially reducing autoantibody production in connective tissue disease-associated ILDs [1].

Table 2: Functional Impact of Non-Primary Kinase Targets

KinaseIC₅₀ (nM)Pathophysiological Role in Fibrosis
FLT-317–26Immune cell activation; cytokine production
Lck22T-cell signaling; inflammation amplification
Lyn195B-cell activation; autoantibody production
Src811Fibroblast transformation; ECM deposition

Data sources: [1] [3] [6]

Intracellular Signaling Cascade Disruption in Fibroblast Proliferation and Migration

Nintedanib’s therapeutic efficacy in fibrotic diseases arises from simultaneous disruption of multiple signaling cascades governing fibroblast behavior:

  • MAPK/ERK pathway suppression: By inhibiting PDGFRβ and FGFR1, nintedanib blocks Ras/Raf/MEK/ERK signaling, reducing transcription of proliferation genes (c-Fos, c-Jun) and preventing fibroblast hyperactivation [1] [2].
  • PI3K/Akt/mTOR interference: VEGFR2 and FGFR inhibition deactivates PI3K, lowering Akt phosphorylation. This increases pro-apoptotic signaling (BAD, Caspase-9) while decreasing glycolytic enzymes that support fibroblast migration [1] [6].
  • PLCγ modulation: PDGFR and VEGFR inhibition reduces phospholipase Cγ (PLCγ) activation, diminishing inositol triphosphate (IP₃)-mediated calcium release. This impairs actin polymerization and fibroblast contractility [1] [3].
  • STAT3 inactivation: FLT-3 and Src-family kinase inhibition suppresses JAK-STAT signaling, reducing transcription of fibrosis-promoting genes (e.g., PAI-1, TIMP-1) [6].

In precision-cut lung slices from IPF patients, nintedanib reduces fibroblast proliferation by 65% and collagen secretion by 48% versus controls by co-inhibiting these pathways [1] [4]. The drug’s multi-target design is particularly effective against the heterogeneous signaling abnormalities in fibrosis, where multiple growth factors (VEGF, FGF-2, PDGF) are often overexpressed simultaneously [1] [7].

Properties

Product Name

Nintedanib esylate

IUPAC Name

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C33H39N5O7S

Molecular Weight

649.8 g/mol

InChI

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5)

InChI Key

ZNMRDZZRAFJOKY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Solubility

Soluble in DMSO

Synonyms

BIBF1120; BIBF 1120 BIBF-1120; Nintedanib esylate. Nintedanib ethanesulfonate salt; Intedanib; Brand name OFEV. Vargatef.

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Isomeric SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.